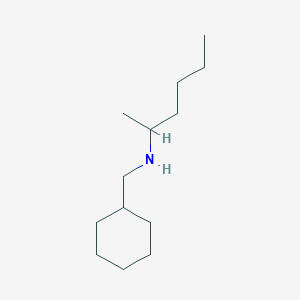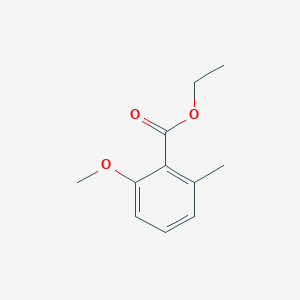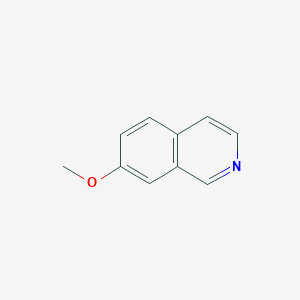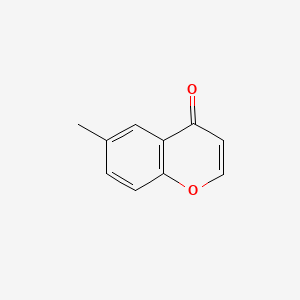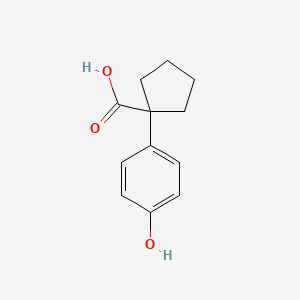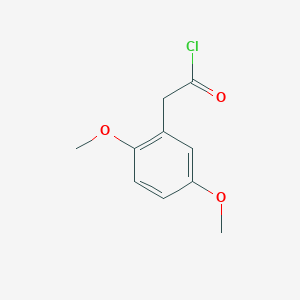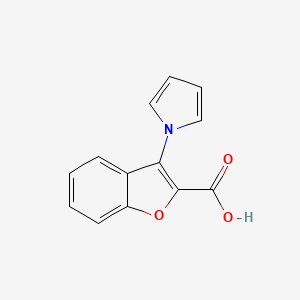
3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .
Synthesis Analysis
Pyrroles can be synthesized using the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in the presence of an acid .Chemical Reactions Analysis
Pyrrole is particularly reactive towards electrophilic aromatic substitution, due to the electron-rich nature of the pyrrole ring .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air. It is slightly soluble in water but dissolves readily in most organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Coordination Reactions
- Synthesis Pathways : 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid derivatives have been utilized in the synthesis of various complex molecules. For instance, benzofuro[3,2-c]pyridine synthesis involves multiple steps including the use of benzofuran derivatives. These compounds are significant for their roles in forming complex structures like [1]benzofuro[3,2-c]pyridine-1(2H)-one and its further derivatives used in complexation reactions with metals like copper and cobalt (Mojumdar, Šimon, & Krutošíková, 2009).
Heterocyclic Compound Synthesis
- Formation of Heterocyclic Systems : Heterocyclic compounds like pyrrolo[3,2-b]carbazoles and 1H-benzofuro[3,2-f]indoles are synthesized using various benzofuran derivatives. These processes often involve clay-catalyzed condensation and ring closure of intermediate compounds, demonstrating the versatility of benzofuran derivatives in organic synthesis (Chunchatprasert, Rao, & Shannon, 1992).
Molecular Interaction Studies
- Supramolecular Interactions : Studies on 1-benzofuran-2,3-dicarboxylic acid, a close relative of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid, have explored its potential in forming supramolecular adducts. This research is crucial for understanding the hydrogen bonding and pi-pi interactions in such molecules, which can have implications in designing new materials and pharmaceuticals (Titi & Goldberg, 2009).
Antibacterial and Antitumor Studies
- Biological Activities : Benzofuran derivatives have been explored for their antibacterial and antitumor properties. For example, novel benzofuran-2-yl pyrazole pyrimidine derivatives exhibit notable antitumor activity and have been subject to molecular docking studies to understand their potential as thymidylate synthase inhibitors (El-Zahar, Adb El-Karim, Haiba, & Khedr, 2011).
Molecular Docking and Spectroscopic Studies
- Structural and Spectroscopic Analysis : Research involving benzofuran-carboxylic acids derivatives, closely related to 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid, has focused on their structural optimization, molecular docking, electronic, and vibrational properties. These studies are essential for understanding the reactivity of these molecules and their potential biological activities (Sagaama et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-pyrrol-1-yl-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-13(16)12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)17-12/h1-8H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTXQBNFNACZHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346771 |
Source


|
| Record name | 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid | |
CAS RN |
80066-99-5 |
Source


|
| Record name | 3-(1H-Pyrrol-1-yl)-2-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80066-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

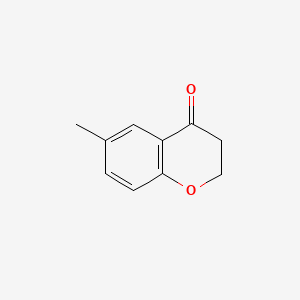
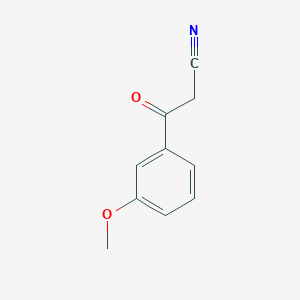
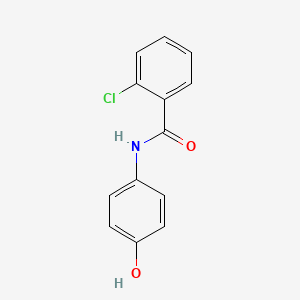
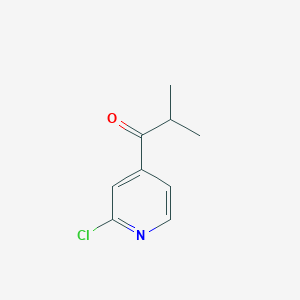
![N-(oxolan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1361129.png)
